![molecular formula C14H13N5O2S B2598466 ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate CAS No. 868969-29-3](/img/structure/B2598466.png)
ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a triazole ring fused with a pyridazine ring, making it a triazolopyridazine derivative
Mechanism of Action
Mode of action
Triazolo-pyridazines might exert their effects by interacting with their targets and inhibiting their functions, leading to the death or inactivation of the pathogens .
Biochemical pathways
Given the potential antiviral and antimicrobial activities of triazolo-pyridazines, they might affect pathways related to the replication or survival of viruses and bacteria .
Result of action
If it does have antiviral and antimicrobial activities, it might lead to the death or inactivation of viruses and bacteria .
Preparation Methods
The synthesis of ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The resulting intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. Industrial production methods may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Nucleophilic Addition: The triazole ring can participate in nucleophilic addition reactions with various nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyridine ring fused with a triazolo-pyridazine moiety. The synthesis of ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves multi-step organic reactions. Key synthetic routes may include:
- Formation of the triazole ring : Utilizing azides and alkynes in a copper-catalyzed cycloaddition reaction.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution.
- Esterification : Reacting the resulting acid with ethanol to form the ester.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies : Compounds within the triazole family have shown activity against various cancer cell lines. For example, derivatives have been reported to inhibit growth in breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 17.83 μM to 19.73 μM compared to standard treatments like Cisplatin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has demonstrated that related triazole compounds possess moderate to good activity against various pathogens. For instance:
- Screening results : Newly synthesized triazole derivatives have been evaluated for their antimicrobial efficacy, showing promising results against bacteria and fungi .
Applications in Medicinal Chemistry
This compound serves as a scaffold for designing new drugs targeting specific biological pathways. Its applications include:
- c-Met Inhibition : Compounds with similar structures have been identified as selective inhibitors of c-Met kinase, which is implicated in cancer progression .
- Antiviral Agents : Some derivatives have shown potential against viral infections, including SARS-CoV-2 .
Data Summary Table
Comparison with Similar Compounds
Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate can be compared with other triazolopyridazine derivatives, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Studied for its potential as an anticancer and anti-inflammatory agent.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Investigated for its enzyme inhibition properties and potential use in treating various diseases.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and therapeutic contexts.
Biological Activity
Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃N₄O₂S
- CAS Number : Not specified in the available literature.
This compound features a triazolo-pyridazine core, which is known for its diverse pharmacological activities.
Antibacterial and Antifungal Activities
Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity : The compound showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Antifungal Activity : It was effective against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Anticancer Potential
The anticancer activity of this compound has also been evaluated. It was found to inhibit the growth of several cancer cell lines:
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
MCF-7 | 1.23 ± 0.18 | c-Met kinase inhibition |
HeLa | 2.73 ± 0.33 | c-Met kinase inhibition |
The mechanism involves the inhibition of c-Met kinase, a critical player in cancer cell proliferation and survival pathways .
This compound likely exerts its biological effects through several mechanisms:
- Kinase Inhibition : The compound binds to the active sites of specific kinases (e.g., c-Met), blocking their activity and disrupting downstream signaling pathways essential for cell growth.
- Cell Cycle Arrest : It induces cell cycle arrest in the G0/G1 phase, leading to apoptosis in sensitive cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in microbial cells, contributing to its antibacterial effects .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- In Vitro Studies : A study published in Pharmaceutical Research evaluated multiple derivatives of triazolo-pyridazine compounds for their cytotoxicity against various cancer cell lines. The results indicated that derivatives with similar structures exhibited promising anticancer activity .
- Comparative Analysis : In a comparative study of various triazolo-pyridazine derivatives, this compound was noted for its unique substitution pattern that enhanced its biological activity compared to other analogs .
Properties
IUPAC Name |
ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-12-6-5-11-16-17-14(19(11)18-12)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDHISYBLZNRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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